2-Chloro-4-(chloromethyl)pyrimidine
Overview
Description
2-Chloro-4-(chloromethyl)pyrimidine is a synthetic intermediate useful for pharmaceutical synthesis . It undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .
Synthesis Analysis
The synthesis of 2-Chloro-4-(chloromethyl)pyrimidine involves several steps. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-(chloromethyl)pyrimidine is C5H4Cl2N2 . The InChI code is 1S/C5H4Cl2N2/c6-3-4-1-2-8-5(7)9-4/h1-2H,3H2 .Chemical Reactions Analysis
2-Chloropyrimidine undergoes cobalt-catalyzed cross-coupling reaction with aryl halides . It also participates in the synthesis of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes .Physical And Chemical Properties Analysis
2-Chloro-4-(chloromethyl)pyrimidine is a pale yellow to colorless oil . Its molecular weight is 163 g/mol .Scientific Research Applications
1. Palladium-Catalyzed Hiyama Cross-Couplings
- Application Summary: 2-Chloro pyrimidines are used in the synthesis of C2-aryl pyrimidine derivatives via Pd-catalyzed Hiyama couplings . This procedure shows good functional group tolerance, and the electronic and steric effects of 2-chloro pyrimidines seem to be negligible for the transformation .
- Methods of Application: The Hiyama reaction involves the use of 2-chloro pyrimidines with electron-donating or electron-withdrawing groups as novel electrophile partners. They are coupled well with trimethoxy (phenyl)silane and vinyltrimethoxysilane in the presence of CuCl and TBAF, providing desired products in good to excellent yields .
- Results: The procedure provides an efficient synthesis of C2-aryl pyrimidine derivatives .
2. Anti-Inflammatory Activities of Pyrimidines
- Application Summary: Pyrimidines, including 2-Chloro-4-(chloromethyl)pyrimidine, display a range of pharmacological effects including anti-inflammatory activities .
- Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
3. Synthesis of Trifluoromethylpyridines
- Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using 2-Chloro-4-(chloromethyl)pyrimidine, are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods of Application: The synthesis of TFMP derivatives involves the use of 2-Chloro-4-(chloromethyl)pyrimidine as an intermediate .
- Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
4. Synthesis of Functionally Vital Pyrimidines
- Application Summary: 2-Chloro-4-(chloromethyl)pyrimidine is used in the synthesis of functionally vital pyrimidines .
- Methods of Application: The synthesis involves 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .
- Results: This method provides an effective and smooth synthesis of functionally vital pyrimidines .
5. Synthesis of 2,3-Dichloro-5-(Trichloromethyl)pyridine
- Application Summary: 2-Chloro-5-(chloromethyl)pyrimidine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .
- Methods of Application: The synthesis involves the chlorination of 2-Chloro-5-(chloromethyl)pyrimidine under liquid-phase conditions .
- Results: The process results in the production of 2,3-dichloro-5-(trichloromethyl)pyridine, which is an important intermediate in various chemical reactions .
6. Synthesis of 4-Hydroxy- and 2,4-Dihydroxy-5-(β-Hydroxyethyl)pyrimidine Derivatives
- Application Summary: The chemical characteristics and reactivities of 4-hydroxy- and 2,4-dihydroxy-5-(β-hydroxyethyl)pyrimidine derivatives, which can be synthesized using 2-Chloro-4-(chloromethyl)pyrimidine, have been investigated .
- Methods of Application: The synthesis involves the use of 2-Chloro-4-(chloromethyl)pyrimidine as an intermediate .
- Results: The process results in the production of 4-hydroxy- and 2,4-dihydroxy-5-(β-hydroxyethyl)pyrimidine derivatives .
Safety And Hazards
Future Directions
Pyrimidines, including 2-Chloro-4-(chloromethyl)pyrimidine, are known to exist in numerous natural and synthetic forms. They display a range of pharmacological effects and are useful in various fields including pharmaceuticals. Future research may focus on the development of new pyrimidines as anti-inflammatory agents .
properties
IUPAC Name |
2-chloro-4-(chloromethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-3-4-1-2-8-5(7)9-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHVCSCFJSKSQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617061 | |
Record name | 2-Chloro-4-(chloromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(chloromethyl)pyrimidine | |
CAS RN |
944902-31-2 | |
Record name | 2-Chloro-4-(chloromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-(chloromethyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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